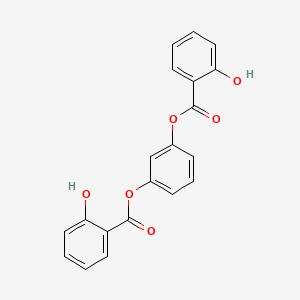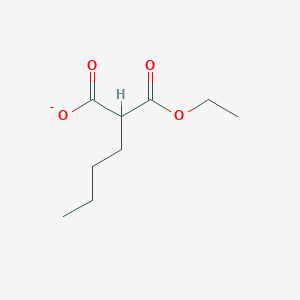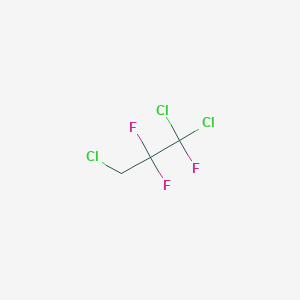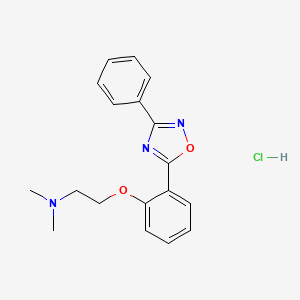![molecular formula C17H19NO B14751471 (Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol CAS No. 1669-56-3](/img/structure/B14751471.png)
(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a dimethylamino group attached to a phenyl ring, which is conjugated with a phenylprop-2-en-1-ol moiety. The presence of the (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol typically involves the reaction of 4-(dimethylamino)benzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, under aldol condensation conditions. The reaction proceeds through the formation of an intermediate β-hydroxy ketone, which is subsequently dehydrated to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various biological targets. The conjugated double bond system may also play a role in its reactivity and interaction with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(dimethylamino)benzaldehyde: A precursor in the synthesis of (Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol.
Acetophenone: Another precursor used in the synthesis.
4-(dimethylamino)phenyl acrylate: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific (Z)-configuration and the presence of both dimethylamino and phenylprop-2-en-1-ol moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1669-56-3 |
|---|---|
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol |
InChI |
InChI=1S/C17H19NO/c1-18(2)16-11-8-14(9-12-16)10-13-17(19)15-6-4-3-5-7-15/h3-13,17,19H,1-2H3/b13-10- |
Clé InChI |
UTEGROOMJASZAW-RAXLEYEMSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C\C(C2=CC=CC=C2)O |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


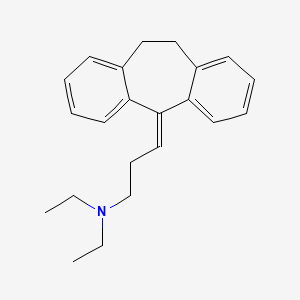
![2-[(2-Phenylethyl)sulfanyl]benzoic acid](/img/structure/B14751395.png)
![1-[(Benzyloxy)methyl]azepane](/img/structure/B14751401.png)
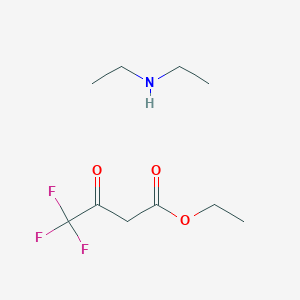
![4-iodo-2,5,7-trinitrofluoren-9-one;1-methylbenzo[a]anthracene](/img/structure/B14751418.png)

![[1,3]Oxazolo[3,2-a]pyridin-4-ium](/img/structure/B14751436.png)
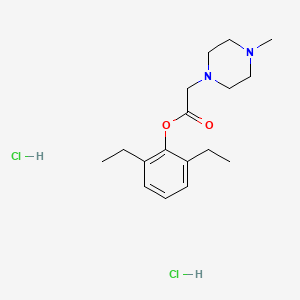
![5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B14751444.png)
